

Physical and chemical properties of 1-(Isopropylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-(Isopropylsulfonyl)-2-nitrobenzene

Cat. No.: B1314106

[Get Quote](#)

An In-depth Technical Guide to 1-(Isopropylsulfonyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(Isopropylsulfonyl)-2-nitrobenzene**, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib.^[1] This document includes a summary of its properties, detailed experimental protocols for its synthesis, and a description of its key chemical reactions.

Physical and Chemical Properties

1-(Isopropylsulfonyl)-2-nitrobenzene is a solid organic compound with the molecular formula C₉H₁₁NO₄S.^[1] Its structure features a benzene ring substituted with a nitro group and an isopropylsulfonyl group at the ortho position. This substitution pattern significantly influences its reactivity, making it a valuable precursor in organic synthesis. The strong electron-withdrawing nature of both the nitro and sulfonyl groups deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution.

Table 1: Physical and Chemical Properties of **1-(Isopropylsulfonyl)-2-nitrobenzene**

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₄ S	[1]
Molecular Weight	229.25 g/mol	[1]
CAS Number	70415-86-0	
Appearance	White to off-white solid	
Melting Point	59.5 °C	[1] [2]
Boiling Point	405.4 ± 37.0 °C (Predicted)	[1] [2]
Density	1.299 ± 0.06 g/cm ³ (Predicted)	[1] [2]
Solubility	Insoluble in water; Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF). [1]	
SMILES	CC(C)S(=O)(=O)c1ccccc1-- INVALID-LINK--[O-]	[1]
InChIKey	GBFWDLQEEMHXME- UHFFFAOYSA-N	[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial techniques for the structural elucidation and confirmation of **1-(Isopropylsulfonyl)-2-nitrobenzene**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet) and the aromatic protons. The aromatic region will display complex splitting patterns due to the ortho-substitution.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the isopropyl group and the aromatic ring. The carbons attached to the electron-withdrawing sulfonyl and nitro groups will be significantly deshielded.

- Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Chemical Synthesis

A highly efficient one-pot synthesis method for **1-(Isopropylsulfonyl)-2-nitrobenzene** has been developed, which is particularly suitable for industrial-scale production due to its high yield and streamlined process.[\[1\]](#)

Experimental Protocol: One-Pot Synthesis

This protocol is based on the reaction of o-fluoronitrobenzene with isopropyl mercaptan, followed by in-situ oxidation.

Materials:


- o-Fluoronitrobenzene
- Isopropyl mercaptan
- Hydrogen peroxide (30% aqueous solution)
- Sodium hydride (or another suitable base)
- Dimethylformamide (DMF)
- Acetic acid
- Dichloromethane (for extraction)
- Brine
- Anhydrous sodium sulfate

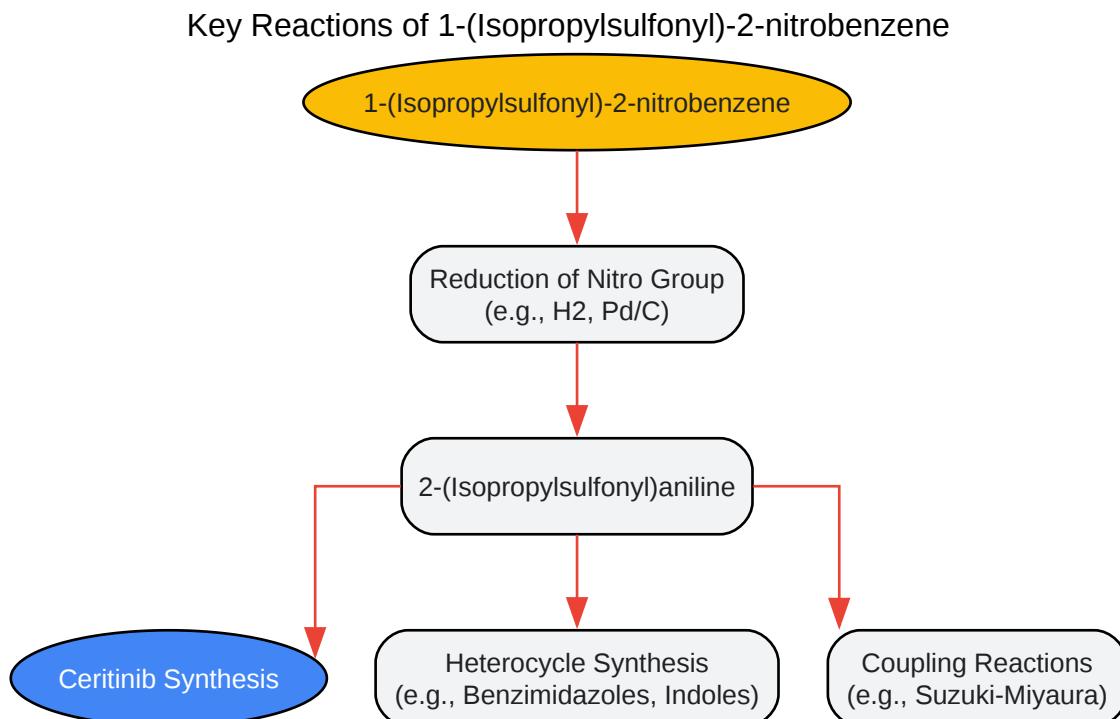
Procedure:

- To a solution of o-fluoronitrobenzene in DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

- Slowly add isopropyl mercaptan to the reaction mixture and stir at room temperature until the consumption of the starting material is confirmed by TLC.
- Cool the reaction mixture to 0 °C and cautiously add a mixture of hydrogen peroxide and acetic acid dropwise.
- Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC).
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield **1-(Isopropylsulfonyl)-2-nitrobenzene** with a purity of >95%.[\[1\]](#) This method has been reported to achieve a yield of 84.5%.[\[1\]](#)

Synthesis Workflow Diagram:

[Click to download full resolution via product page](#)


Caption: One-pot synthesis workflow for **1-(Isopropylsulfonyl)-2-nitrobenzene**.

Chemical Reactivity and Applications

1-(Isopropylsulfonyl)-2-nitrobenzene is a versatile intermediate primarily utilized in the pharmaceutical industry. Its key reactions are centered around the transformation of the nitro group.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂, Fe/HCl). This transformation yields 2-(isopropylsulfonyl)aniline, a crucial building block.
- Precursor to Ceritinib: The primary application of **1-(Isopropylsulfonyl)-2-nitrobenzene** is in the synthesis of Ceritinib.[1] After reduction of the nitro group, the resulting aniline derivative undergoes a series of reactions, including a key coupling step, to form the final active pharmaceutical ingredient.
- Synthesis of Heterocycles: The amino derivative obtained from the reduction of **1-(Isopropylsulfonyl)-2-nitrobenzene** can be used in the synthesis of various heterocyclic compounds, such as benzimidazoles and indoles, which are important scaffolds in medicinal chemistry.[1]
- Coupling Reactions: The amino derivative can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Logical Relationship of Key Reactions:

[Click to download full resolution via product page](#)

Caption: Chemical transformations and applications of **1-(Isopropylsulfonyl)-2-nitrobenzene**.

Safety and Handling

While specific toxicity data for **1-(Isopropylsulfonyl)-2-nitrobenzene** is not readily available, it should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. As a nitroaromatic compound, it may be harmful if inhaled, ingested, or absorbed through the skin. It is important to consult the Safety Data Sheet (SDS) before handling this compound.

This guide provides a detailed overview of **1-(Isopropylsulfonyl)-2-nitrobenzene** for professionals in research and drug development. The information presented is intended to facilitate its synthesis, understanding of its chemical behavior, and its application in the development of new pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-(Isopropylsulfonyl)-2-nitrobenzene | 70415-86-0 [smolecule.com]
- 2. 1-(isopropylsulfonyl)-2-nitrobenzene Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. To cite this document: BenchChem. [Physical and chemical properties of 1-(Isopropylsulfonyl)-2-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314106#physical-and-chemical-properties-of-1-isopropylsulfonyl-2-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com